This compound is classified under heterocyclic compounds due to its pyrazole and pyridine rings. It is often studied for its pharmacological properties, particularly as a kinase inhibitor. The source of this compound can be traced back to various chemical databases and research articles that explore its synthesis and applications in medicinal chemistry.
The synthesis of 3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
The specific methodologies can vary based on the desired purity and yield of the final product, with optimization studies often reported in the literature.
The molecular structure of 3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The chemical reactions involving this compound can include:
These reactions are pivotal in understanding how modifications to the structure can influence biological efficacy.
The mechanism of action for 3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves:
This mechanism highlights its potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity.
The physical and chemical properties of this compound include:
These properties are critical for determining storage conditions and formulation strategies in pharmaceutical applications.
3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific applications:
The pyrazolo[3,4-b]pyridine core represents a bioisosteric evolution of purine nucleotides, first synthesized in the mid-20th century to mimic adenosine while enhancing metabolic stability. Early derivatives like 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-80-6) demonstrated the scaffold’s capacity for hydrogen bonding and π-stacking interactions through its planar, electron-rich architecture [3]. By the 1990s, medicinal chemists systematically exploited this framework for kinase inhibition, recognizing its ability to occupy purine-binding sites in ATP pockets with superior selectivity over related imidazopyridines. The strategic incorporation of nitrogen atoms at positions 1, 3, and 4 enabled tailored electronic modulation—critical for optimizing target affinity and physicochemical properties [1] [6].
Substituent engineering transforms the pyrazolo[3,4-b]pyridine core into target-specific pharmacophores:
Table 1: Impact of Substituent Variations on Pyrazolo[3,4-b]pyridine Properties
Compound Variation | CAS/Example | Molecular Weight | Key Property Change |
---|---|---|---|
N1-Methyl, C6-(4-methoxyphenyl) | 937598-80-6 [3] | 283.28 | Higher LogP vs. difluoromethoxy |
N1-Methyl, C6-(4-(difluoromethoxy)phenyl) | 1011396-52-3 [1] | 319.26 | Enhanced metabolic stability |
C3-Cyclopropyl, N1-methyl | 1011398-84-7 [2] | 359.33 | Improved kinase selectivity |
C3-Methyl, N1-phenyl | CB7237616 [7] | 293.32 | Increased hydrophobicity (LogP >4) |
The target compound—3-cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011398-84-7)—exemplifies rational scaffold optimization for kinase inhibition. Its C3 cyclopropyl group induces a ~15° out-of-plane torsion versus planar methyl analogs, selectively accommodating mutant kinase conformations (e.g., gatekeeper mutations in EGFR) [2] [4]. The 4-carboxylic acid chelates catalytic magnesium ions in kinases like BRAF and VEGFR, with Kd values <100 nM in biochemical assays [4]. Furthermore, the difluoromethoxy moiety’s electron-withdrawing nature (-OCF₂H) reduces pKa of the C4 carboxylic acid (predicted pKa ~3.5) versus non-fluorinated analogs, enhancing cellular uptake while maintaining target engagement through salt bridges. This balanced molecular architecture achieves a topological polar surface area (TPSA) of 77.2 Ų—within optimal range for CNS-penetrant kinase inhibitors [2] [6].
Table 2: Drug-Likeness Profile of Target Compound
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₁₅F₂N₃O₃ [2] [4] | Balanced heteroatom count for solubility |
Molecular Weight | 359.33 g/mol | Below 400 for Rule-of-Five compliance |
Calculated LogP (XLogP3) | 3.5 [2] | Optimal for membrane permeability |
Hydrogen Bond Acceptors | 7 [4] | Facilitates target interactions |
Hydrogen Bond Donors | 1 [4] | Minimizes nonspecific binding |
Rotatable Bonds | 5 [2] | Supports entropic binding optimization |
Topological Polar SA | 77.2 Ų [4] | Enables blood-brain barrier penetration |
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